molecular formula C22H18N4O4 B12553421 4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine CAS No. 143427-89-8

4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine

Cat. No.: B12553421
CAS No.: 143427-89-8
M. Wt: 402.4 g/mol
InChI Key: LCFPLDAXYKRGFK-UHFFFAOYSA-N
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Description

4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine is an organic compound characterized by its complex structure, which includes nitrophenyl and ethenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the Witting-Horner reaction and Sonogashira cross-coupling reactions . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine is unique due to its specific arrangement of nitrophenyl and ethenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.

Properties

CAS No.

143427-89-8

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

4,6-bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine

InChI

InChI=1S/C22H18N4O4/c23-21-14-22(24)18(8-2-16-5-11-20(12-6-16)26(29)30)13-17(21)7-1-15-3-9-19(10-4-15)25(27)28/h1-14H,23-24H2

InChI Key

LCFPLDAXYKRGFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C=C2N)N)C=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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